Cas no 82855-09-2 (5-[(2R)-2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol)
82855-09-2 structure
Product Name:5-[(2R)-2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol
Numero CAS:82855-09-2
MF:C18H22O6
MW:334.363686084747
CID:988243
PubChem ID:9895264
Update Time:2025-04-20
5-[(2R)-2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-[(2R)-2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol
- 5-[2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol
- Combretastatin, (+-)
- SCHEMBL19956
- B817373-K284
- CA 4DP;CA 4P;Combretastatin A4 disodium phosphate
- 82855-09-2
- NSC-600168
- NSC348103
- Combretastatin
- NSC600168
- CHEMBL151766
- Benzeneethanol (9CI),4,5-trimethoxyphenyl)-
- Combretastatin, (-)-
- 7O62J06F18
- COMBRETASTATIN [MI]
- (-)-Combretastatin
- DTXSID80897571
- SCHEMBL19955
- Benzeneethanol, 3-hydroxy-4-methoxy-alpha-(3,4,5-trimethoxyphenyl)-, (alphaR)-
- UNII-7O62J06F18
- Q5150954
- 3-Hydroxy-4-methoxy-alpha-(3,4,5-trimethoxyphenyl)benzeneethanol
- NSC 348103
- Benzeneethanol, 3-hydroxy-4-methoxy-alpha-(3,4,5-trimethoxyphenyl)-, (R)-
- CHEMBL246600
- BENZENEETHANOL, 3-HYDROXY-4-METHOXY-.ALPHA.-(3,4,5-TRIMETHOXYPHENYL)-, (R)-
- LGZKGOGODCLQHG-CYBMUJFWSA-N
- NSC-348103
- (R)-(-)-Combretastatin
- DB12596
- NS00068689
-
- Inchi: 1S/C18H22O6/c1-21-15-6-5-11(8-14(15)20)7-13(19)12-9-16(22-2)18(24-4)17(10-12)23-3/h5-6,8-10,13,19-20H,7H2,1-4H3/t13-/m1/s1
- Chiave InChI: LGZKGOGODCLQHG-CYBMUJFWSA-N
- Sorrisi: O[C@@H](C1C=C(C(=C(C=1)OC)OC)OC)CC1C=CC(=C(C=1)O)OC
Proprietà calcolate
- Massa esatta: 334.14163842g/mol
- Massa monoisotopica: 334.14163842g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 24
- Conta legami ruotabili: 7
- Complessità: 351
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.6
- Superficie polare topologica: 77.4Ų
Proprietà sperimentali
- Densità: 1.33
- Punto di fusione: 130-131°
- Rotazione specifica: D26 -8.51° (c = 1.41 in chloroform)
5-[(2R)-2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol Letteratura correlata
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
82855-09-2 (5-[(2R)-2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol) Prodotti correlati
- 121748-11-6(threo-1-C-Syringylglycerol)
- 38916-91-5(erythro-Guaiacylglycerol)
- 20133-19-1(1-(3,4-Dimethoxyphenyl)propane-1,2-diol)
- 10548-83-1(1-(3',4'-Dimethoxyphenyl)-1-propanol)
- 27391-16-8(threo-Guaiacylglycerol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso